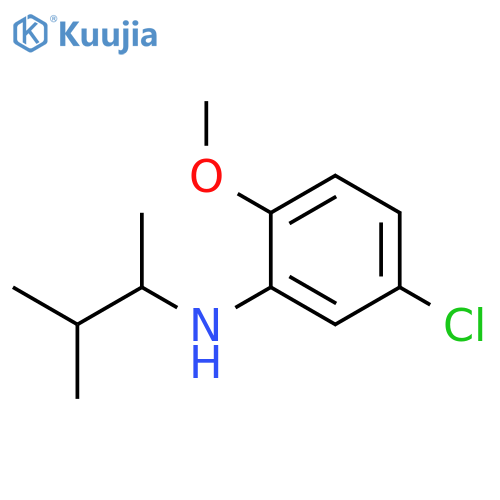Cas no 1019609-51-8 (5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline)

1019609-51-8 structure
商品名:5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 5-chloro-N-(1,2-dimethylpropyl)-2-methoxy-
- 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline
-
- インチ: 1S/C12H18ClNO/c1-8(2)9(3)14-11-7-10(13)5-6-12(11)15-4/h5-9,14H,1-4H3
- InChIKey: LGBSPFFHUHGSBY-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)C(C)C)=CC(Cl)=CC=C1OC
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164886-2.5g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-164886-0.05g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-164886-10.0g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-164886-10000mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 10000mg |
$1163.0 | 2023-09-21 | ||
| Enamine | EN300-164886-2500mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 2500mg |
$529.0 | 2023-09-21 | ||
| Enamine | EN300-164886-5000mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 5000mg |
$783.0 | 2023-09-21 | ||
| Enamine | EN300-164886-100mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 100mg |
$238.0 | 2023-09-21 | ||
| Enamine | EN300-164886-1000mg |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 1000mg |
$271.0 | 2023-09-21 | ||
| Enamine | EN300-164886-5.0g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-164886-0.1g |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
1019609-51-8 | 0.1g |
$640.0 | 2023-05-26 |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1019609-51-8 (5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline) 関連製品
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1019609-51-8)5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline

清らかである:99%/99%
はかる:1g/5g
価格 ($):256.0/742.0